

Application Note: Analytical Characterization of (S)-1-N-Boc-3-cyanopiperidine

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Compound of Interest

Compound Name: (S)-1-N-Boc-3-cyanopiperidine

Cat. No.: B1310870

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-N-Boc-3-cyanopiperidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Accurate and robust analytical methods are crucial for confirming its identity, purity, and enantiomeric integrity. This document provides detailed protocols for the characterization of **(S)-1-N-Boc-3-cyanopiperidine** using various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of **(S)-1-N-Boc-3-cyanopiperidine** is presented in the table below.

| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | tert-butyl (3S)-3-cyanopiperidine-1-carboxylate | [2] |
| CAS Number | 915226-39-0 | [3] |
| Molecular Formula | C ₁₁ H ₁₈ N ₂ O ₂ | [4][5] |
| Molecular Weight | 210.27 g/mol | [4][5] |
| Appearance | White to yellow powder/solid | [1][4] |
| Melting Point | 60-65 °C | [1][4] |
| Boiling Point | 325.3°C at 760 mmHg | [2] |
| Solubility | Soluble in Methanol | [4] |
| Storage | 2-8°C | [4][6] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **(S)-1-N-Boc-3-cyanopiperidine**, providing detailed information about the carbon-hydrogen framework.

1.1.1. Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
- Data Acquisition:
 - Acquire a ¹H NMR spectrum.
 - Acquire a ¹³C NMR spectrum.

- **Data Processing:** Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

1.1.2. Data Presentation: NMR Spectral Data

| ¹ H NMR (400 MHz, CDCl ₃) | ¹³ C NMR (126 MHz, CDCl ₃) - Representative |
|--|--|
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 1.49 (s, 9H) | 28.7 |
| 1.77 (m, 2H) | 29.3 |
| 1.97 (brs, 1H) | 30.6 |
| 2.66 (m, 1H) | 46.4 |
| 3.35-3.84 (brs, 4H) | 79.3 |
| 122.1 (C≡N) | |
| 155.0 (C=O) | |

Note: ¹³C NMR data is representative based on similar structures.[\[7\]](#)

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

1.2.1. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- **Sample Preparation:** Place a small amount of the solid sample directly on the ATR crystal.
- **Instrumentation:** Use a standard FT-IR spectrometer equipped with an ATR accessory.
- **Data Acquisition:** Collect the spectrum over a range of 4000-400 cm⁻¹.
- **Data Processing:** Perform a background scan and ratio it against the sample scan.

1.2.2. Data Presentation: IR Absorption Bands

| Functional Group | Characteristic Absorption (cm ⁻¹) |
|-----------------------------|---|
| C-H stretch (alkane) | 2970-2850 |
| C≡N stretch (nitrile) | 2240-2220 |
| C=O stretch (Boc carbamate) | ~1690 |
| C-O stretch | 1170-1150 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound.

1.3.1. Experimental Protocol: Electrospray Ionization (ESI) MS

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Use a mass spectrometer with an ESI source.
- **Data Acquisition:** Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
- **Data Analysis:** Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

1.3.2. Data Presentation: Mass Spectrometry Data

| Parameter | Value |
|-------------------------------------|---|
| Molecular Formula | C ₁₁ H ₁₈ N ₂ O ₂ |
| Exact Mass | 210.1368 g/mol |
| Expected Ion ([M+H] ⁺) | 211.1441 m/z |
| Expected Ion ([M+Na] ⁺) | 233.1260 m/z |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a standard method for assessing the chemical purity of **(S)-1-N-Boc-3-cyanopiperidine**.

2.1.1. Experimental Protocol: Reverse-Phase HPLC

- Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 250 mm, 5 μ m
 - Mobile Phase: A gradient of acetonitrile and water.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 $^{\circ}$ C
 - Detection: UV at 210 nm
 - Injection Volume: 10 μ L
- Data Analysis: Integrate the peak areas to determine the purity of the sample.

2.1.2. Data Presentation: HPLC Purity Method

| Parameter | Condition |
|--------------------|--------------------------|
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 210 nm |

Chiral HPLC for Enantiomeric Purity Analysis

Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of **(S)-1-N-Boc-3-cyanopiperidine**.

2.2.1. Experimental Protocol: Chiral HPLC

- Sample Preparation: Dissolve the sample (e.g., 1 mg/mL) in the mobile phase.
- Chromatographic Conditions:
 - Chiral Column: Polysaccharide-based column (e.g., CHIRALPAK series)
 - Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
 - Flow Rate: 0.8 mL/min

- Column Temperature: 25 °C
- Detection: UV at 210 nm
- Injection Volume: 10 µL
- Data Analysis: Calculate the enantiomeric excess based on the peak areas of the two enantiomers.

2.2.2. Data Presentation: Chiral HPLC Method

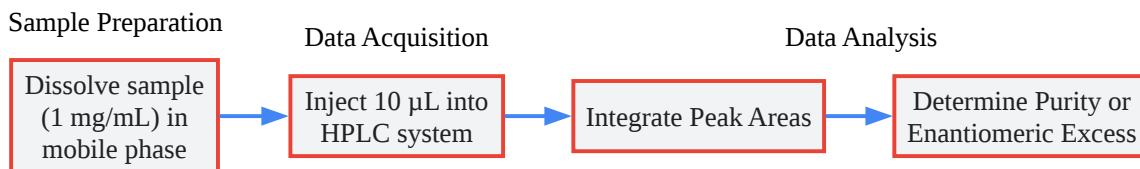
| Parameter | Condition |
|--------------------|-----------------------------------|
| Column | CHIRALPAK IC (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| UV Detection | 210 nm |

Visualization of Experimental Workflows



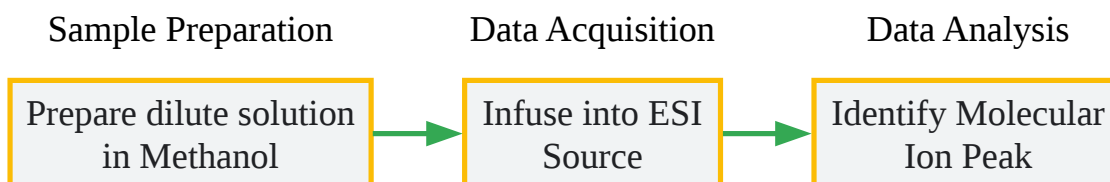
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Caption: NMR Spectroscopy Workflow for Structural Elucidation.



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Caption: HPLC Workflow for Purity and Chiral Analysis.



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Caption: Mass Spectrometry Workflow for Molecular Weight Determination.

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